Monacolin J

Descripción general

Descripción

La monacolina J es un compuesto natural que se encuentra en el arroz de levadura roja, producido por la fermentación del arroz con el hongo Monascus purpureus. Es un precursor clave en la biosíntesis de fármacos estatinas como la lovastatina y la simvastatina. Estas estatinas son potentes inhibidores de la enzima hidroximetilglutaril coenzima A reductasa, que juega un papel crucial en la biosíntesis del colesterol. La monacolina J es de gran importancia en la producción de medicamentos para reducir el colesterol .

Aplicaciones Científicas De Investigación

La monacolina J tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La monacolina J ejerce sus efectos inhibiendo competitivamente la enzima hidroximetilglutaril coenzima A reductasa. Esta inhibición bloquea la conversión de hidroximetilglutaril coenzima A a mevalonato, un paso clave en la biosíntesis del colesterol. Como resultado, la síntesis de colesterol se reduce, lo que lleva a niveles más bajos de colesterol en el torrente sanguíneo. Este mecanismo es similar al de otras estatinas, lo que hace que la monacolina J sea un compuesto esencial en las terapias para reducir el colesterol .

Análisis Bioquímico

Biochemical Properties

Monacolin J interacts with the enzyme HMG-CoA reductase, a key enzyme in the mevalonate pathway that produces cholesterol . By inhibiting this enzyme, this compound effectively reduces the synthesis of cholesterol .

Cellular Effects

In cellular processes, this compound has been observed to decrease total cholesterol (TC), triglyceride (TG), and low-density lipoprotein cholesterol (LDL-C) levels . It also influences cell function by affecting metabolic stress and the accumulation of compounds .

Molecular Mechanism

This compound exerts its effects at the molecular level by competitively inhibiting the activity of HMG-CoA reductase . This inhibition blocks cholesterol biosynthesis, leading to a decrease in cholesterol levels .

Temporal Effects in Laboratory Settings

Over time, the production of this compound has been optimized in laboratory settings, leading to increased yields . The extracellular level of this compound increased faster, but its intracellular percentage remained lower compared to other compounds .

Dosage Effects in Animal Models

In animal models, specifically hyperlipidemia hamsters, this compound has been shown to significantly lower plasma TC, TG, and LDL-C levels . The specific effects can vary depending on the dosage and the duration of administration .

Metabolic Pathways

This compound is involved in the mevalonate pathway, which is responsible for the production of cholesterol . It interacts with the enzyme HMG-CoA reductase in this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific proteins. For instance, the TapA protein from Aspergillus terreus has been shown to improve this compound production and facilitate its efflux from cells .

Subcellular Localization

The subcellular localization of this compound and its biosynthetic enzymes varies. For example, the mitochondrial polyketide synthase MrPigA, which is involved in this compound biosynthesis, is localized in the mitochondria . Other enzymes such as the ketoreductase MrPigC, the oxidoreductase MrPigE, and the monooxygenase MrPigN are found in the cytosol, while the oxidoreductase MrPigF is bound to the cell wall .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La monacolina J se puede sintetizar mediante la hidrólisis de la lovastatina. Este proceso implica el uso de reactivos químicos y condiciones de reacción específicas para descomponer la lovastatina en monacolina J. La hidrólisis suele requerir condiciones alcalinas y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de monacolina J a menudo implica fermentación microbiana. Los genes de la vía biosintética responsables de la producción de monacolina J, como lovB, lovC, lovG y lovA, se pueden expresar heterólogamente en microorganismos como Aspergillus niger. Este método implica la integración de estos genes en el genoma microbiano utilizando técnicas como la recombinación dirigida por homología CRISPR/Cas9. Las cepas modificadas se cultivan luego en condiciones optimizadas para maximizar la producción de monacolina J .

Análisis De Reacciones Químicas

Tipos de reacciones

La monacolina J experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el compuesto para producir diferentes derivados de estatinas con propiedades farmacológicas mejoradas .

Reactivos y condiciones comunes

Oxidación: La monacolina J se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como borohidruro de sodio o hidruro de litio y aluminio.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de estatinas, como la simvastatina y otros compuestos novedosos con posibles actividades hipocolesterolémicas y neuroprotectoras .

Comparación Con Compuestos Similares

La monacolina J es similar a otras estatinas como la lovastatina, la simvastatina y la atorvastatina. Es única en su estructura y vía biosintética. A diferencia de otras estatinas, la monacolina J tiene un sustituyente hidroxilo en la posición C-8, que permite la síntesis de varios derivados con diferentes propiedades farmacológicas .

Lista de compuestos similares

- Lovastatina

- Simvastatina

- Atorvastatina

- Pravastatina

- Rosuvastatina

La estructura y la vía biosintética únicas de la monacolina J la convierten en un compuesto valioso para el desarrollo de nuevos fármacos estatinas con efectos terapéuticos mejorados.

Propiedades

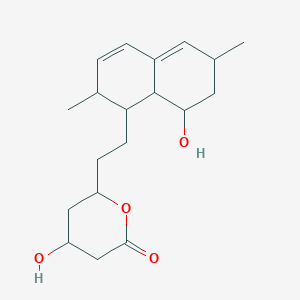

IUPAC Name |

4-hydroxy-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]oxan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-11-7-13-4-3-12(2)16(19(13)17(21)8-11)6-5-15-9-14(20)10-18(22)23-15/h3-4,7,11-12,14-17,19-21H,5-6,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFOBOYQVYMVCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

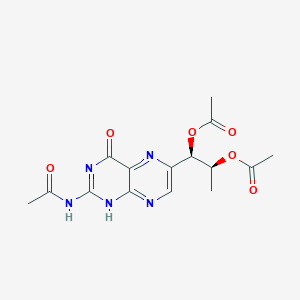

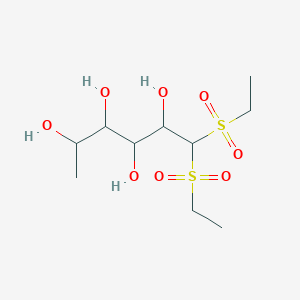

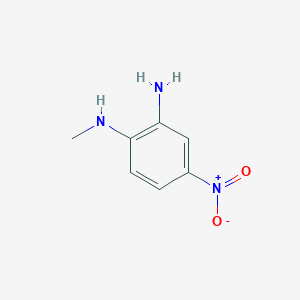

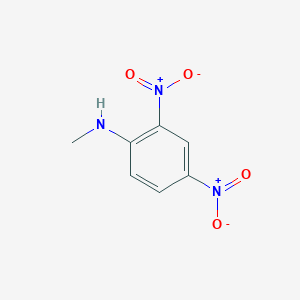

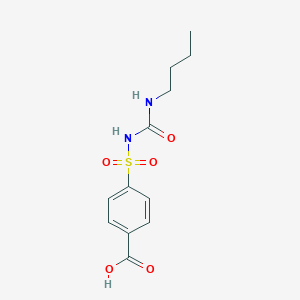

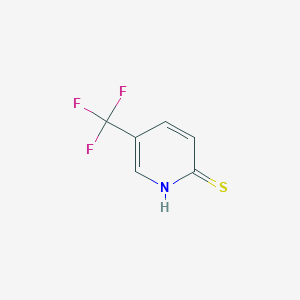

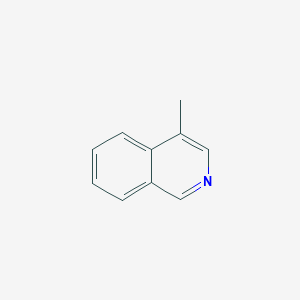

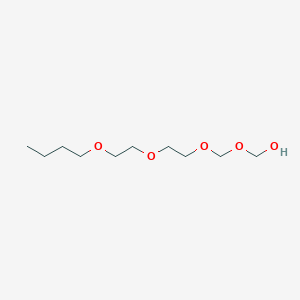

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-3-{N-(tert-Butoxycarbonyl)-N-[2-(N-p-toluenesulfonyl)aminopropyl]amino-1-propanol](/img/structure/B18520.png)